molecular formula C14H8BrClN2O B5801608 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5801608
M. Wt: 335.58 g/mol
InChI Key: RWJMMAKBLOAFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPO has a unique chemical structure that makes it an attractive candidate for use in the development of new drugs, materials, and technologies. In

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects in various biological systems. In cancer cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, via the activation of caspase enzymes. In bacterial and fungal cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth and division. In addition, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in laboratory experiments is its high potency and selectivity for specific biological targets. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent activity against a wide range of cancer cell lines and microbial pathogens, making it a promising candidate for the development of new drugs. However, the high potency of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole also presents a challenge in terms of toxicity and potential side effects, which must be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential applications of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the development of new materials and technologies, such as organic semiconductors and photovoltaic devices. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in preclinical and clinical trials, with the goal of developing new drugs for the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzonitrile with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. This method has been widely used in the laboratory synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole due to its simplicity and efficiency.

Scientific Research Applications

5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent anticancer, antibacterial, and antifungal activities. In material science, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and optical activity. In optoelectronics, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the production of singlet oxygen.

properties

IUPAC Name

5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)14-17-13(18-19-14)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJMMAKBLOAFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

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